molecular formula C9H8ClNO2S B2700035 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride CAS No. 1052541-68-0

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride

Cat. No.: B2700035
CAS No.: 1052541-68-0
M. Wt: 229.68
InChI Key: LAFLLFDXERPYQX-UHFFFAOYSA-N
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Description

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is an organic compound with the molecular formula C9H7NO2S•HCl It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Pummerer rearrangement or the Fischer indole synthesis.

    Carboxylation: The carboxyl group at the 2-position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and catalytic methods may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-benzothiophene carboxylic acid
  • 5-Amino-3-benzothiophene carboxylic acid
  • 5-Amino-4-benzothiophene carboxylic acid

Uniqueness

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group on the benzothiophene core provides opportunities for diverse chemical modifications and applications.

Properties

IUPAC Name

5-amino-1-benzothiophene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFLLFDXERPYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052541-68-0
Record name 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride
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